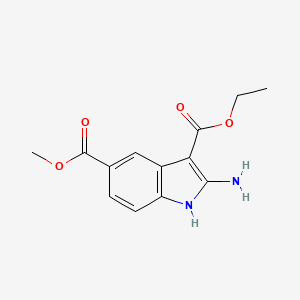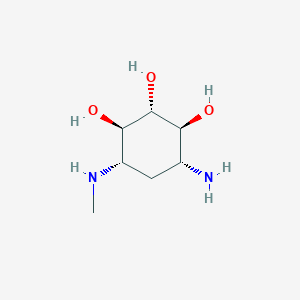
2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring through the reaction of an appropriate aniline derivative with sulfuryl chloride or sulfur dioxide and a base.
Introduction of Substituents: The bromine, fluorine, and methoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions are carried out under controlled conditions to ensure the selective substitution at the desired positions on the benzothiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiadiazine derivatives.
Applications De Recherche Scientifique
2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides, due to its broad-spectrum activity against phytopathogenic fungi.
Mécanisme D'action
The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as ion channels and metabolic enzymes.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation, leading to its therapeutic effects in various diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorothiazide: A diuretic used to treat hypertension and edema.
Hydrochlorothiazide: Another diuretic with similar applications.
Benzthiazide: Used for its diuretic properties.
Uniqueness
2H-1,2,4-Benzothiadiazine, 3-bromo-6,7-difluoro-5-methoxy-, 1,1-dioxide stands out due to its unique combination of substituents, which enhance its chemical reactivity and biological activity. The presence of bromine, fluorine, and methoxy groups provides distinct advantages in terms of selectivity and potency in various applications.
Propriétés
Formule moléculaire |
C8H5BrF2N2O3S |
|---|---|
Poids moléculaire |
327.10 g/mol |
Nom IUPAC |
3-bromo-6,7-difluoro-5-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H5BrF2N2O3S/c1-16-7-5(11)3(10)2-4-6(7)12-8(9)13-17(4,14)15/h2H,1H3,(H,12,13) |
Clé InChI |
WEJXAZDKLPXCDL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC2=C1NC(=NS2(=O)=O)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)
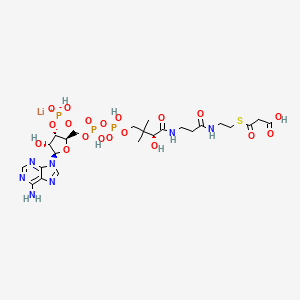

![tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12947255.png)
![3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one](/img/structure/B12947263.png)
![(8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12947264.png)
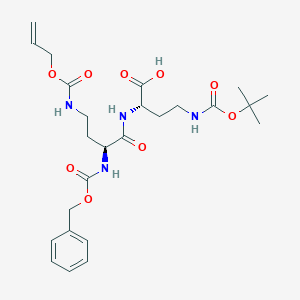
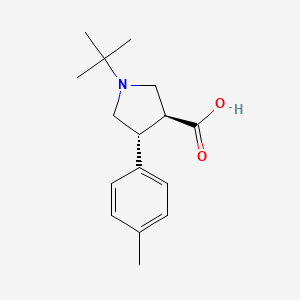

![tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12947286.png)


